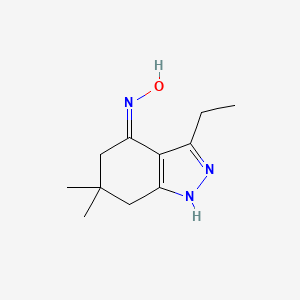
4-(dimethylamino)-2-methoxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-2-methoxynicotinonitrile (DMAMN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAMN is a heterocyclic compound that contains a nicotinonitrile moiety, which makes it a versatile building block for the synthesis of various organic compounds.
Mécanisme D'action
4-(dimethylamino)-2-methoxynicotinonitrile acts as a nucleophile in various chemical reactions, which makes it a versatile building block for the synthesis of various organic compounds. The nicotinonitrile moiety in 4-(dimethylamino)-2-methoxynicotinonitrile also makes it a potential inhibitor of enzymes that are involved in various biological processes.
Biochemical and Physiological Effects:
4-(dimethylamino)-2-methoxynicotinonitrile has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 4-(dimethylamino)-2-methoxynicotinonitrile has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
4-(dimethylamino)-2-methoxynicotinonitrile has several advantages for laboratory experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of various organic compounds. However, 4-(dimethylamino)-2-methoxynicotinonitrile also has some limitations, such as its potential toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for 4-(dimethylamino)-2-methoxynicotinonitrile research, including the synthesis of novel organic compounds using 4-(dimethylamino)-2-methoxynicotinonitrile as a building block, the evaluation of 4-(dimethylamino)-2-methoxynicotinonitrile as a potential drug candidate for various diseases, and the development of new methods for the synthesis of 4-(dimethylamino)-2-methoxynicotinonitrile and its derivatives.
Conclusion:
In conclusion, 4-(dimethylamino)-2-methoxynicotinonitrile is a versatile building block for the synthesis of various organic compounds, with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. 4-(dimethylamino)-2-methoxynicotinonitrile has several advantages for laboratory experiments, but also has some limitations that need to be considered. Future research on 4-(dimethylamino)-2-methoxynicotinonitrile is expected to lead to the development of new organic compounds with potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(dimethylamino)-2-methoxynicotinonitrile can be achieved by the reaction of 4-cyanonicotinonitrile with dimethylamine and methanol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 4-(dimethylamino)-2-methoxynicotinonitrile as the main product.
Applications De Recherche Scientifique
4-(dimethylamino)-2-methoxynicotinonitrile has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. 4-(dimethylamino)-2-methoxynicotinonitrile is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Propriétés
IUPAC Name |
4-(dimethylamino)-2-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(2)8-4-5-11-9(13-3)7(8)6-10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAWXHVCTHUGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6035060.png)
![1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B6035068.png)

![ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6035080.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)

![N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6035097.png)
![1-[(4-nitrophenyl)acetyl]pyrrolidine](/img/structure/B6035107.png)
![3-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6035112.png)

![1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine](/img/structure/B6035122.png)


![3-(3-nitrophenyl)-5-[(2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6035141.png)